Cas no 721416-07-5 (2-[3-(4-chloro-3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-cyclohexylacetamide)

2-[3-(4-Chloro-3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-cyclohexylacetamide is a specialized organic compound featuring a thiazolidinone core with a cyanoacetamide substituent. Its structural complexity, including the chloro-methylphenyl and cyclohexyl groups, suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in synthesizing biologically active molecules. The presence of the thiazolidin-4-one moiety may contribute to its reactivity and binding affinity, while the cyano and amide functionalities enhance its versatility in further derivatization. This compound is of interest in medicinal chemistry research for its potential role in developing enzyme inhibitors or receptor modulators. Proper handling and storage are recommended due to its reactive groups.
2-[3-(4-chloro-3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-cyclohexylacetamide structure
721416-07-5 structure
Product Name:2-[3-(4-chloro-3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-cyclohexylacetamide
CAS No:721416-07-5
MF:C19H20ClN3O2S
MW:389.899002075195
CID:6150605
PubChem ID:2341207
Update Time:2025-05-20

2-[3-(4-chloro-3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-cyclohexylacetamide Chemical and Physical Properties

Names and Identifiers

    • HMS1782B09
    • EN300-26612328
    • Z56860361
    • 2-[3-(4-chloro-3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-cyclohexylacetamide
    • 721416-07-5
    • Inchi: 1S/C19H20ClN3O2S/c1-12-9-14(7-8-16(12)20)23-17(24)11-26-19(23)15(10-21)18(25)22-13-5-3-2-4-6-13/h7-9,13H,2-6,11H2,1H3,(H,22,25)/b19-15-
    • InChI Key: RGMYHRHICUXFHC-CYVLTUHYSA-N
    • SMILES: ClC1C=CC(=CC=1C)N1C(CS/C/1=C(/C#N)\C(NC1CCCCC1)=O)=O

Computed Properties

  • Exact Mass: 389.0964758g/mol
  • Monoisotopic Mass: 389.0964758g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 650
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 98.5Ų

2-[3-(4-chloro-3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-cyclohexylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26612328-0.05g
2-[3-(4-chloro-3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-cyclohexylacetamide
721416-07-5 95.0%
0.05g
$246.0 2025-03-20

2-[3-(4-chloro-3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-cyclohexylacetamide Related Literature

Additional information on 2-[3-(4-chloro-3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-cyclohexylacetamide

Professional Introduction to Compound with CAS No. 721416-07-5 and Product Name: 2-[3-(4-chloro-3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-cyclohexylacetamide

Compound with the CAS number 721416-07-5 and the product name 2-[3-(4-chloro-3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-cyclohexylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular framework of this compound incorporates several key functional groups, including a thiazolidine ring, a cyano group, and an N-cyclohexylacetamide moiety, which contribute to its unique chemical properties and biological activities.

The thiazolidine ring is a heterocyclic structure that is commonly found in various bioactive molecules. This ring system is known for its stability and ability to participate in hydrogen bonding, making it a valuable component in the design of pharmacophores. In the context of this compound, the thiazolidine ring is further substituted with a 4-chloro-3-methylphenyl group, which introduces additional electronic and steric effects that can influence the compound's interactions with biological targets. The presence of these substituents can modulate the compound's solubility, metabolic stability, and binding affinity.

The cyano group (-CN) is another critical feature of this compound. Cyano groups are known for their ability to enhance the bioavailability of molecules by improving their lipophilicity. Additionally, the cyano group can participate in hydrogen bonding and form strong interactions with certain biological receptors. In this compound, the cyano group is located at the 2-position of the thiazolidine ring, which positions it strategically for interaction with potential target proteins or enzymes.

The N-cyclohexylacetamide moiety adds another layer of complexity to the compound's structure. This moiety is known for its ability to enhance binding affinity and selectivity when incorporated into drug candidates. The cyclohexyl group provides steric bulk, which can be important for optimizing binding interactions with biological targets. The acetamide group is also capable of forming hydrogen bonds, further enhancing the compound's potential for biological activity.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. Heterocycles such as thiazolidines are frequently encountered in natural products and have shown promise in various therapeutic areas. The structural features of this compound make it a candidate for further investigation as a potential lead molecule in the development of new pharmaceuticals.

One of the most exciting aspects of this compound is its potential application in the treatment of inflammatory diseases. Inflammatory conditions are characterized by the release of pro-inflammatory cytokines and chemokines, which contribute to tissue damage and disease progression. Studies have shown that compounds containing thiazolidine rings can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of additional functional groups like the cyano group and N-cyclohexylacetamide may further enhance its anti-inflammatory properties by improving its interaction with target enzymes or receptors.

Another area where this compound shows promise is in the treatment of neurological disorders. Neurological diseases such as Alzheimer's disease and Parkinson's disease are characterized by oxidative stress and neuroinflammation. Compounds that can scavenge reactive oxygen species (ROS) or inhibit inflammatory pathways may have therapeutic benefits in these conditions. The structural features of this compound, particularly the thiazolidine ring and cyano group, suggest that it may have antioxidant properties that could be beneficial in protecting against neuronal damage.

In addition to its potential therapeutic applications, this compound also exhibits interesting chemical properties that make it a valuable tool for research purposes. The presence of multiple functional groups provides opportunities for further chemical modification, allowing researchers to explore different structural motifs and optimize biological activity. This flexibility makes it an attractive candidate for use in combinatorial chemistry libraries or as a starting point for structure-activity relationship (SAR) studies.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the thiazolidine ring typically involves cyclization reactions between appropriate precursors under controlled conditions. Subsequent functionalization steps, such as chlorination and methylation, require precise control over reaction conditions to avoid unwanted side products. The final step involves introducing the cyano group and N-cyclohexylacetamide moiety through nucleophilic substitution or other suitable methods.

Once synthesized, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are used to confirm the identity and purity of the compound. These techniques provide detailed information about the molecular structure and help ensure that the final product meets the required specifications for further studies.

In conclusion, compound with CAS number 721416-07-5 and product name 2-[3-(4-chloro-3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-cyclohexylacetamide represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure incorporates several key functional groups that contribute to its potential applications in drug development. Further research is warranted to explore its therapeutic potential in various diseases, particularly those involving inflammation and neurological dysfunction.

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